Balhimycin

Description

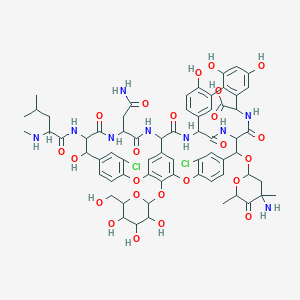

a glycopeptide antibiotic; isolated from Amycolatopsis; structure given in first source

Properties

CAS No. |

140932-79-2 |

|---|---|

Molecular Formula |

C66H73Cl2N9O24 |

Molecular Weight |

1447.2 g/mol |

IUPAC Name |

2-[(4S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C66H73Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24?,34?,35?,42-,44?,46?,47?,48?,49?,50?,51?,52?,53+,54?,55?,65?,66+/m1/s1 |

InChI Key |

WKNFBFHAYANQHF-HPBAPGONSA-N |

Isomeric SMILES |

CC1C(=O)[C@@](CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C([C@H](C([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |

Canonical SMILES |

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |

Other CAS No. |

140932-79-2 |

Synonyms |

balhimycin |

Origin of Product |

United States |

Foundational & Exploratory

The Balhimycin Biosynthetic Gene Cluster: A Technical Guide to its Analysis and Manipulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the balhimycin biosynthetic gene cluster, a critical pathway for the production of the glycopeptide antibiotic balhimycin. This document details the genetic architecture of the cluster, the functions of its key enzymes, and the experimental methodologies employed to elucidate and engineer this complex biosynthetic machinery.

Introduction to Balhimycin

Balhimycin is a glycopeptide antibiotic produced by the actinomycete Amycolatopsis balhimycina (formerly Amycolatopsis mediterranei).[1][2] Structurally similar to vancomycin, balhimycin exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Its biosynthesis is a complex process orchestrated by a large biosynthetic gene cluster (BGC) that encodes a suite of enzymes responsible for the assembly of its heptapeptide core, subsequent oxidative cross-linking, and glycosylation. Understanding and manipulating this BGC is of significant interest for the development of novel glycopeptide antibiotics with improved therapeutic properties.

Genetic Organization and Function of the Balhimycin Biosynthetic Gene Cluster

The balhimycin BGC is a contiguous stretch of DNA containing all the necessary genes for the synthesis, regulation, and transport of the antibiotic. The core set of biosynthetic genes and their functions are summarized in the table below.

| Gene(s) | Proposed Function | Experimental Evidence |

| bpsA, bpsB, bpsC, bpsD | Non-ribosomal peptide synthetases (NRPS) responsible for the assembly of the heptapeptide backbone.[4] | Gene disruption and domain analysis have confirmed their role in peptide synthesis.[5][6] |

| oxyA, oxyB, oxyC | Cytochrome P450 monooxygenases that catalyze the oxidative cross-linking of the aromatic amino acid residues in the heptapeptide backbone.[1] | Inactivation of these genes results in the accumulation of a linear, uncross-linked peptide intermediate and loss of antibiotic activity.[1][7] |

| bhaA | Halogenase responsible for the chlorination of tyrosine residues.[1] | Sequence homology to other halogenases suggests this function. |

| bgtfA, bgtfB, bgtfC | Glycosyltransferases that attach sugar moieties (glucose and dehydrovancosamine) to the heptapeptide core.[1] | Gene inactivation of bgtfB leads to the production of an aglycone form of balhimycin.[1] |

| dvaA, dvaB | Genes involved in the biosynthesis of the dehydrovancosamine sugar. | Deduced from sequence homology and the structure of balhimycin. |

| bbr | A pathway-specific transcriptional activator of the StrR-like family that positively regulates the expression of the biosynthetic genes.[2][8] | DNA-binding assays have shown that Bbr binds to the promoter regions of several key biosynthetic genes.[2][9] |

| dahp, pdh | Genes involved in the shikimate pathway, supplying precursors for the aromatic amino acids of the heptapeptide.[10] | Overexpression of dahp has been shown to increase balhimycin production.[10] |

| vanS, vanR, vanY | Genes likely involved in self-resistance to balhimycin. | Homology to vancomycin resistance genes. |

| tba | Putative transporter for balhimycin. | Deduced from sequence homology. |

Experimental Protocols for the Analysis of the Balhimycin BGC

Gene Inactivation and Heterologous Expression

Gene inactivation through homologous recombination is a cornerstone technique for elucidating gene function within the balhimycin BGC.

Protocol for Gene Inactivation in Amycolatopsis mediterranei

-

Vector Construction: A non-replicative integration vector, such as pSP1, is used.[5] A fragment of the target gene (typically >1 kb for efficient recombination) is cloned into this vector.[5] The vector also carries a selectable marker, such as an erythromycin resistance gene.

-

Transformation: Protoplasts of A. mediterranei are prepared and transformed with the constructed plasmid, often using a modified direct transformation procedure.[5] Optimal transformation frequencies are achieved with mycelium from the early stationary phase (52-55 hours).[5] The use of DNA isolated from a dam/dcm deficient E. coli strain (e.g., JM110) can increase integration frequencies.[5]

-

Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Single-crossover integration events result in the disruption of the target gene.

-

Verification: Genomic DNA from the transformants is isolated and analyzed by Southern hybridization to confirm the integration of the plasmid at the correct locus.[7] PCR can also be used to verify the disruption.

Analysis of Balhimycin and its Intermediates by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is essential for the qualitative and quantitative analysis of balhimycin and its biosynthetic intermediates from fermentation broths of wild-type and mutant strains.

HPLC-MS Protocol for Balhimycin Analysis [7]

-

Chromatographic Separation:

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Full scan analysis for the detection of known and novel metabolites. Tandem MS (MS/MS) can be used for structural elucidation of intermediates.

-

Purification and Characterization of Biosynthetic Enzymes

The purification of individual enzymes from the balhimycin pathway allows for in vitro characterization of their activity and kinetics.

General Protocol for His-tagged Protein Purification (e.g., Bbr regulator) [2]

-

Gene Cloning and Expression: The gene of interest (e.g., bbr) is cloned into an E. coli expression vector with an N-terminal His6-tag. The protein is overexpressed in a suitable E. coli strain.

-

Cell Lysis and Crude Extract Preparation: Cells are harvested and lysed, and the soluble protein fraction is collected.

-

Affinity Chromatography: The crude extract is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole gradient.[2]

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

DNA-Binding Assays for Regulatory Proteins

Electrophoretic Mobility Shift Assays (EMSA) are used to study the interaction of regulatory proteins, such as Bbr, with their target DNA promoter regions.

EMSA Protocol for Bbr [2]

-

Probe Preparation: DNA fragments corresponding to the promoter regions of target genes are generated by PCR and labeled with a non-radioactive tag (e.g., digoxigenin - DIG).[2]

-

Binding Reaction: The purified His-tagged Bbr protein is incubated with the labeled DNA probe in a suitable binding buffer.

-

Electrophoresis: The reaction mixtures are separated on a native polyacrylamide gel.

-

Detection: The labeled DNA is detected by chemiluminescence or other appropriate methods. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. Competition assays with unlabeled specific and non-specific DNA are performed to confirm the specificity of the interaction.[2]

Quantitative Data on Balhimycin Biosynthesis

| Parameter | Value/Observation | Reference |

| Balhimycin Production | ||

| Wild-type A. balhimycina | Production typically observed after 35-72 hours of fermentation. | [2][11] |

| oxy gene mutant | No detectable antibiotic activity. | [1][7] |

| bgtfB gene mutant | Production of antibiotically active, non-glycosylated balhimycin precursors. | [1] |

| dahp overexpression | Approximately 3-fold increase in balhimycin production. | [10] |

| Gene Expression (qRT-PCR) | ||

| Upregulation of bal genes | Observed under phosphate-limiting conditions, correlating with balhimycin production. | [11] |

| Enzyme Kinetics | ||

| Bgtf enzymes | Currently, specific kinetic parameters (Km, kcat) for the balhimycin glycosyltransferases have not been reported in the reviewed literature. | |

| BpsA (adenylation domain) | ATP-PPi exchange assays have been used to determine amino acid substrate specificity. | [12] |

Visualizing the Balhimycin Biosynthetic Pathway and its Regulation

Balhimycin Biosynthetic Pathway

The biosynthesis of balhimycin begins with the assembly of a linear heptapeptide on the NRPS machinery, followed by oxidative cross-linking and subsequent tailoring reactions.

References

- 1. Identification and analysis of the balhimycin biosynthetic gene cluster and its use for manipulating glycopeptide biosynthesis in Amycolatopsis mediterranei DSM5908 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Balhimycin, a new glycopeptide antibiotic produced by Amycolatopsis sp. Y-86,21022. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cloning and analysis of a peptide synthetase gene of the balhimycin producer Amycolatopsis mediterranei DSM5908 and development of a gene disruption/replacement system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Module extension of a non-ribosomal peptide synthetase of the glycopeptide antibiotic balhimycin produced by Amycolatopsis balhimycina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Analysis of the Balhimycin Biosynthetic Gene Cluster and Its Use for Manipulating Glycopeptide Biosynthesis in Amycolatopsis mediterranei DSM5908 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The border sequence of the balhimycin biosynthesis gene cluster from Amycolatopsis balhimycina contains bbr, encoding a StrR-like pathway-specific regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Differential proteomic analysis highlights metabolic strategies associated with balhimycin production in Amycolatopsis balhimycina chemostat cultivations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Mechanism of Action of Balhimycin on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin, a glycopeptide antibiotic produced by Amycolatopsis balhimycina, represents a critical area of study in the ongoing battle against antibiotic-resistant bacteria. Structurally and functionally similar to vancomycin, Balhimycin's primary target is the bacterial cell wall, a robust and essential structure for bacterial survival. This technical guide provides a comprehensive overview of the mechanism of action of Balhimycin, with a focus on its interaction with bacterial cell wall precursors. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage this potent antibiotic.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Balhimycin exerts its bactericidal effect by disrupting the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. This is achieved through a highly specific binding interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, most notably Lipid II.[1][2] This binding event physically obstructs the subsequent enzymatic steps of cell wall construction, namely transglycosylation and transpeptidation, leading to a weakened cell wall and eventual cell lysis.[3][4]

The key steps in the mechanism of action are as follows:

-

Binding to Peptidoglycan Precursors: Balhimycin recognizes and binds with high affinity to the D-Ala-D-Ala moiety of Lipid II and other peptidoglycan precursors. This interaction is stabilized by a network of hydrogen bonds.

-

Inhibition of Transglycosylation: By binding to Lipid II, Balhimycin sterically hinders the action of transglycosylase enzymes.[1][3] These enzymes are responsible for polymerizing the glycan chains of the peptidoglycan.

-

Inhibition of Transpeptidation: The binding of Balhimycin to the pentapeptide side chain of the peptidoglycan precursors also prevents the cross-linking of these chains by transpeptidase enzymes (also known as penicillin-binding proteins or PBPs). This cross-linking step is crucial for the structural integrity of the cell wall.

-

Cell Wall Destabilization and Lysis: The dual inhibition of transglycosylation and transpeptidation results in the formation of a defective and weakened peptidoglycan layer. This compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

Quantitative Data

| Parameter | Organism/Target | Value | Reference |

| Balhimycin MIC | Staphylococcus aureus | 0.39 - 1.56 µg/mL | [6] |

| Streptococcus epidermidis | 0.39 - 12.5 µg/mL | [6] | |

| Various Streptococcal strains | 0.39 - 12.5 µg/mL | [6] | |

| Vancomycin Kd | D-Ala-D-Ala | ~1 µM | [7] |

| Vancomycin IC50 | Transglycosylase (PBP1b) | Low µM range | [8] |

Experimental Protocols

The elucidation of Balhimycin's mechanism of action relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Balhimycin that inhibits the visible growth of a specific bacterium.

Methodology:

-

Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (typically 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare a series of twofold dilutions of Balhimycin in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Balhimycin at which no visible bacterial growth is observed.[6]

In Vitro Peptidoglycan Synthesis Assay

Objective: To directly measure the inhibitory effect of Balhimycin on the enzymatic synthesis of peptidoglycan.

Methodology:

-

Preparation of Cell Lysates: Grow the target bacteria to mid-log phase and prepare cell lysates containing the necessary enzymes for peptidoglycan synthesis.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylmuramic acid-[14C]pentapeptide), and other necessary cofactors.

-

Inhibition Assay: Add varying concentrations of Balhimycin to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for peptidoglycan synthesis.

-

Analysis: Stop the reaction and separate the synthesized peptidoglycan from the unincorporated precursors using techniques such as trichloroacetic acid precipitation followed by filtration.

-

Quantification: Quantify the amount of radiolabeled peptidoglycan synthesized in the presence and absence of Balhimycin using liquid scintillation counting.

Analysis of Peptidoglycan Precursors by HPLC

Objective: To analyze the accumulation of peptidoglycan precursors in bacterial cells treated with Balhimycin.

Methodology:

-

Bacterial Culture and Treatment: Grow the target bacteria in the presence and absence of a sub-inhibitory concentration of Balhimycin.

-

Extraction of Precursors: Harvest the bacterial cells and extract the cytoplasmic peptidoglycan precursors.

-

HPLC Analysis: Separate the extracted precursors using reverse-phase high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the precursors using UV absorbance or mass spectrometry and quantify the peak areas to determine the relative abundance of different precursor species. An accumulation of Lipid II is indicative of the inhibition of the subsequent transglycosylation step.

Visualizations

The following diagrams illustrate the mechanism of action of Balhimycin and a typical experimental workflow.

Caption: Mechanism of action of Balhimycin on the bacterial cell wall synthesis pathway.

Caption: A typical experimental workflow for investigating the mechanism of action of Balhimycin.

References

- 1. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vancomycin - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Identification and Analysis of the Balhimycin Biosynthetic Gene Cluster and Its Use for Manipulating Glycopeptide Biosynthesis in Amycolatopsis mediterranei DSM5908 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Vancomycin analogues active against vanA-resistant strains inhibit bacterial transglycosylase without binding substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Balhimycin Production in Amycolatopsis balhimycina

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balhimycin, a glycopeptide antibiotic structurally similar to vancomycin, is produced by the filamentous actinomycete Amycolatopsis balhimycina.[1][2][3][4] This document provides a comprehensive technical overview of the biosynthesis of balhimycin, focusing on the genetic and metabolic pathways involved. It details experimental protocols for the cultivation of A. balhimycina, genetic manipulation, and metabolite analysis. Furthermore, quantitative data from various studies are summarized to provide a comparative perspective on balhimycin production. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and metabolic engineering.

Introduction

Amycolatopsis balhimycina is a Gram-positive bacterium recognized for its ability to produce balhimycin, a potent antibiotic effective against various Gram-positive pathogens.[4][5] The balhimycin molecule consists of a heptapeptide core synthesized by non-ribosomal peptide synthetases (NRPSs) and is subsequently modified through processes such as glycosylation, halogenation, and oxidative cross-linking.[1] Due to its genetic tractability compared to other glycopeptide producers, A. balhimycina has emerged as a model organism for studying glycopeptide biosynthesis and for engineering novel antibiotic derivatives.[2][5] Understanding the intricate regulatory networks that connect primary metabolism with secondary metabolite production is crucial for optimizing balhimycin yields through rational genetic engineering and fermentation process improvements.[1][6]

Balhimycin Biosynthesis Pathway

The biosynthesis of balhimycin is orchestrated by the bal gene cluster.[1] This cluster encodes all the necessary enzymes for the synthesis of the heptapeptide backbone, the precursor amino acids, and the subsequent tailoring reactions.

Heptapeptide Core Assembly

The heptapeptide backbone of balhimycin is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system.[1][7] The core is composed of both proteinogenic (leucine and asparagine) and non-proteinogenic amino acids (3,5-dihydroxyphenylglycine, 4-hydroxyphenylglycine, and β-hydroxytyrosine).[1][2] The NRPS machinery consists of several modules, each responsible for the activation and incorporation of a specific amino acid onto the growing peptide chain.

Tailoring Reactions

Following the assembly of the heptapeptide core, a series of post-synthesis modifications are carried out by tailoring enzymes, also encoded by the bal cluster. These modifications are critical for the final structure and biological activity of balhimycin.

-

Oxidative Cross-linking: Cytochrome P450 monooxygenases (OxyA, OxyB, OxyC, OxyD) catalyze the oxidative cross-linking of the aromatic side chains of the heptapeptide, creating the rigid, cup-shaped structure characteristic of glycopeptide antibiotics.[8][9][10] This structure is essential for binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in target bacteria.[2]

-

Glycosylation: Glycosyltransferases (BgtfA, BgtfB, BgtfC) attach sugar moieties to the heptapeptide core.[8][9] Balhimycin contains glucose and dehydrovancosamine.[3][8]

-

Halogenation: A halogenase (BhaA) is responsible for the chlorination of the tyrosine residues.[9]

Regulatory Network

The expression of the bal gene cluster is tightly regulated. A key regulator is the StrR-like pathway-specific transcriptional activator, Bbr, which binds to specific promoter regions within the cluster to control the biosynthesis of balhimycin.[4][11][12] The production of balhimycin is also intricately linked to primary metabolism, with studies showing an upregulation of enzymes in the central carbon metabolism, energy metabolism, and redox balance during active antibiotic synthesis.[1][2][13] Phosphate limitation has been shown to be beneficial for balhimycin production.[13]

Caption: Regulatory and biosynthetic pathways of balhimycin production.

Quantitative Data on Balhimycin Production

The yield of balhimycin is influenced by various factors, including culture conditions and genetic modifications. The following tables summarize quantitative data from different studies.

Table 1: Influence of Culture Conditions on Balhimycin Production

| Medium Component | Condition | Balhimycin Production | Reference |

| Inorganic Phosphate | Low (0.6 mM) | Detected (0.03 mg/g/h) | [13] |

| Inorganic Phosphate | High (1.8 mM) | Inhibited | [13] |

| Glucose | Proficient (12 g/L) | Detected | [13] |

| Glucose | Limiting (6 g/L) | Inhibited | [13] |

| Ammonia & Phosphate | Varying Concentrations | Correlated with pellet morphology | [14] |

Table 2: Effect of Genetic Modifications on Balhimycin Production

| Gene Modification | Effect on Balhimycin Production | Reference |

| Overexpression of dahp | ~3-fold increase | [15][16] |

| Overexpression of dahp and pdh | ~3-fold increase | [15][16] |

| Deletion of dahp | Significant reduction | [15][16] |

| Inactivation of oxygenase gene(s) | No antibiotically active compound produced | [8][9] |

| Inactivation of glycosyltransferase gene bgtfB | Production of non-glycosylated, active compounds | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of A. balhimycina and balhimycin production.

Cultivation of A. balhimycina

Objective: To cultivate A. balhimycina for biomass growth and balhimycin production.

Materials:

-

A. balhimycina DSM 5908 strain

-

Orbital shaker

-

Centrifuge

Protocol:

-

Prepare MG medium as described in Gallo et al. (2010a).[2]

-

Inoculate the medium with A. balhimycina spores or a pre-culture.

-

Incubate the culture in an orbital shaker at 200 rpm and 30°C for 48 hours or longer, depending on the experimental goal.[2]

-

Monitor growth by measuring the dry weight of the biomass at different time points.[2]

-

For biomass collection, centrifuge an aliquot of the culture, discard the supernatant, and immediately freeze the pellet at -80°C for further analysis.[2]

Gene Inactivation

Objective: To create gene knockout mutants of A. balhimycina to study gene function.

Materials:

-

A. balhimycina wild-type strain

-

Gene inactivation plasmid (e.g., pSP1.5Pst for oxygenase gene inactivation)[8]

-

Equipment for direct transformation of A. balhimycina[8]

-

Appropriate antibiotics for selection

-

Equipment for Southern hybridization

Protocol:

-

Construct a gene inactivation plasmid containing a fragment of the target gene.

-

Transform the plasmid into A. balhimycina using a modified direct transformation method.[8]

-

Select for transformants on plates containing the appropriate antibiotic.

-

Confirm the integration of the plasmid into the chromosome via a single-crossover event by performing Southern hybridization analysis on the genomic DNA of the transformants.[8]

-

Analyze the phenotype of the mutant strain, for instance, by assessing balhimycin production.

References

- 1. aidic.it [aidic.it]

- 2. academic.oup.com [academic.oup.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. karger.com [karger.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Analysis of the Balhimycin Biosynthetic Gene Cluster and Its Use for Manipulating Glycopeptide Biosynthesis in Amycolatopsis mediterranei DSM5908 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and analysis of the balhimycin biosynthetic gene cluster and its use for manipulating glycopeptide biosynthesis in Amycolatopsis mediterranei DSM5908 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The border sequence of the balhimycin biosynthesis gene cluster from Amycolatopsis balhimycina contains bbr, encoding a StrR-like pathway-specific regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Differential proteomic analysis highlights metabolic strategies associated with balhimycin production in Amycolatopsis balhimycina chemostat cultivations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Correlation between pellet morphology and glycopeptide antibiotic balhimycin production by Amycolatopsis balhimycina DSM 5908 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Increased glycopeptide production after overexpression of shikimate pathway genes being part of the balhimycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Heptapeptide Core of Balhimycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heptapeptide core of Balhimycin, a glycopeptide antibiotic with significant therapeutic potential. This document delves into the molecular structure, biosynthesis, mechanism of action, and key experimental methodologies associated with this complex natural product.

Introduction to Balhimycin and its Heptapeptide Core

Balhimycin is a vancomycin-class glycopeptide antibiotic produced by the actinomycete Amycolatopsis balhimycina.[1] Its potent antibacterial activity is primarily attributed to its unique heptapeptide core, which serves as the scaffolding for further glycosylation. This core structure is a rigid, cross-linked macrocycle that recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall biosynthesis.[1][2][3] The heptapeptide backbone of balhimycin is identical to that of vancomycin, consisting of a sequence of seven amino acids, many of which are non-proteinogenic.[4][5]

Structure of the Heptapeptide Core

The heptapeptide core of Balhimycin is composed of the following amino acid residues:

-

N-methyl-D-leucine

-

D-chloro-β-hydroxytyrosine

-

L-asparagine

-

D-4-hydroxyphenylglycine

-

D-4-hydroxyphenylglycine

-

L-chloro-β-hydroxytyrosine

-

L-3,5-dihydroxyphenylglycine [5]

The aromatic side chains of these amino acids are oxidatively cross-linked to form a rigid, cup-shaped conformation. This three-dimensional structure is crucial for its interaction with the D-Ala-D-Ala target.[4][6]

Biosynthesis of the Heptapeptide Core

The biosynthesis of the balhimycin heptapeptide core is a complex process orchestrated by a dedicated gene cluster. This process is primarily mediated by a multi-modular non-ribosomal peptide synthetase (NRPS) system.[7]

Balhimycin Biosynthesis Gene Cluster

The balhimycin biosynthetic gene cluster contains genes encoding all the necessary enzymatic machinery for the synthesis of the heptapeptide core and its subsequent modification. Key components include:

-

Non-Ribosomal Peptide Synthetases (NRPSs): Four NRPS genes, bpsA, bpsB, bpsC, and bpsD, are responsible for the sequential assembly of the heptapeptide backbone.[7][8] BpsA and BpsB are each composed of three modules, BpsC of one, and BpsD of a minimal module.[7]

-

Oxygenases: A set of cytochrome P450 monooxygenases, encoded by the oxyA, oxyB, and oxyC genes, catalyze the crucial oxidative cross-linking of the aromatic amino acid side chains.[4][6][9] This cyclization is essential for the antibiotic's activity.[4]

-

Halogenase: The bhaA gene encodes a halogenase responsible for the chlorination of the tyrosine residues.[4]

-

Glycosyltransferases: Several glycosyltransferase genes are present for the attachment of sugar moieties to the heptapeptide core, a process that modulates the antibiotic's activity and solubility.[4]

Non-Ribosomal Peptide Synthesis (NRPS)

The assembly of the heptapeptide chain occurs on the NRPS enzymatic template. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The core domains within each module are:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the amino acid of the current module.

The biosynthesis proceeds in a sequential manner, with the growing peptide chain being passed from one module to the next until the full heptapeptide is assembled.

Oxidative Cross-linking

Following or during the assembly of the linear heptapeptide on the NRPS, the cytochrome P450 oxygenases (OxyA, OxyB, and OxyC) catalyze the intramolecular oxidative coupling of the phenolic side chains of the amino acid residues. This process forms the rigid, pocket-like structure necessary for target binding. Gene inactivation studies have demonstrated that the absence of these oxygenases results in the production of a linear, inactive peptide.[4][6] The proposed order of the three ring-closing steps is OxyB, followed by OxyA, and finally OxyC.[9]

Mechanism of Action

The antibacterial activity of Balhimycin stems from its ability to specifically bind to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in the synthesis of peptidoglycan, a major component of the bacterial cell wall. This binding event physically obstructs the subsequent transglycosylation and transpeptidation reactions, thereby preventing the incorporation of new subunits into the growing peptidoglycan network. This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.[2][3]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of Balhimycin.

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | 0.39 - 12.5 | [10] |

| Staphylococcus epidermidis | 0.39 - 12.5 | [10] |

| Streptococcal strains | 0.39 - 12.5 | [10] |

| Methicillin-resistant staphylococci | Not specified | [11] |

| Anaerobes | Marginally superior to vancomycin | [11] |

Table 1: Minimum Inhibitory Concentrations (MIC) of Balhimycin against various bacterial strains.

| Parameter | Value | Note |

| Binding Affinity (Kd) to D-Ala-D-Ala | Data not available for Balhimycin. | The heptapeptide core is identical to vancomycin, for which high affinity is well-established. |

| Binding Affinity to D-Ala-D-Lac | ~1000-fold lower than to D-Ala-D-Ala | This significant reduction in affinity is the basis for vancomycin resistance in some bacteria.[3] |

Table 2: Binding Affinity of the Heptapeptide Core.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of Balhimycin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Balhimycin stock solution

-

Sterile broth medium

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of the Balhimycin stock solution in the broth medium directly in the wells of the 96-well plate.

-

Prepare Inoculum: Grow the bacterial strain to be tested to a standardized turbidity (e.g., 0.5 McFarland standard). Dilute the bacterial suspension to the desired final inoculum concentration (typically 5 x 10^5 CFU/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of Balhimycin at which no visible growth (turbidity) is observed.[12][13][14][15][16]

Purification of Balhimycin from Amycolatopsis balhimycina Culture

This protocol outlines a general procedure for the isolation and purification of Balhimycin.

Materials:

-

Fermentation broth of Amycolatopsis balhimycina

-

Centrifuge

-

Adsorbent resin (e.g., Amberlite XAD)

-

Solvents for elution (e.g., methanol, acetone)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Cell Removal: Centrifuge the fermentation broth to remove the bacterial cells.

-

Adsorption: Pass the supernatant through a column packed with a suitable adsorbent resin to capture the Balhimycin.

-

Elution: Wash the resin to remove unbound impurities. Elute the Balhimycin from the resin using an appropriate organic solvent or a solvent gradient.

-

Concentration: Concentrate the eluted fraction containing Balhimycin, for example, by rotary evaporation.

-

HPLC Purification: Further purify the concentrated extract using preparative HPLC with a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with trifluoroacetic acid) to obtain pure Balhimycin.[4]

Characterization of Non-Ribosomal Peptide Synthetase (NRPS) Domains

This workflow describes a general approach to characterize the function of individual NRPS domains.

Procedure:

-

Gene Cloning and Expression: Clone the gene encoding the NRPS domain of interest (e.g., an adenylation domain) into an expression vector. Overexpress the protein in a suitable host, such as E. coli.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., His-tag purification).[17]

-

Adenylation (A) Domain Specificity Assay (ATP-PPi Exchange Assay):

-

Incubate the purified A-domain with ATP, radiolabeled pyrophosphate (³²PPi), and a potential amino acid substrate.

-

If the A-domain activates the amino acid, the reverse reaction will incorporate the radiolabeled PPi into ATP.

-

Measure the amount of radiolabeled ATP formed to determine the substrate specificity of the A-domain.[7]

-

-

Condensation (C) Domain Activity Assay:

-

Design and synthesize appropriate peptidyl- and aminoacyl-thioester substrates attached to a carrier protein mimic (e.g., N-acetylcysteamine).

-

Incubate the purified C-domain with the donor and acceptor substrates.

-

Monitor the formation of the peptide product by HPLC or mass spectrometry to assess the catalytic activity of the C-domain.

-

Visualizations

The following diagrams illustrate key aspects of Balhimycin biosynthesis and experimental workflows.

Caption: Biosynthetic pathway of Balhimycin.

Caption: Workflow for MIC determination.

Caption: Workflow for NRPS domain characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Analysis of the Balhimycin Biosynthetic Gene Cluster and Its Use for Manipulating Glycopeptide Biosynthesis in Amycolatopsis mediterranei DSM5908 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and analysis of the balhimycin biosynthetic gene cluster and its use for manipulating glycopeptide biosynthesis in Amycolatopsis mediterranei DSM5908 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonribosomal biosynthesis of vancomycin-type antibiotics: a heptapeptide backbone and eight peptide synthetase modules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Balhimycin, a new glycopeptide antibiotic produced by Amycolatopsis sp. Y-86,21022. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. youtube.com [youtube.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. protocols.io [protocols.io]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Sugar Moieties in the Biological Activity of Balhimycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balhimycin, a glycopeptide antibiotic produced by Amycolatopsis balhimycina, stands as a significant member of the vancomycin class of antibiotics, crucial in the fight against serious Gram-positive bacterial infections. Its complex structure, featuring a heptapeptide core adorned with specific sugar moieties, is central to its potent antibacterial activity. This technical guide delves into the critical role of these sugar residues—specifically glucose and dehydrovancosamine—in the biological function of balhimycin. Through a comprehensive review of its mechanism of action, supported by quantitative data from analogous glycopeptides, and detailed experimental protocols, this document elucidates the indispensable contribution of glycosylation to the efficacy of this important antibiotic.

Introduction: The Glycopeptide Antibiotic Balhimycin

Balhimycin shares the same heptapeptide backbone as vancomycin and exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall.[1] It effectively binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.[1] This mechanism of action makes it a powerful weapon against a range of Gram-positive pathogens, including staphylococci and anaerobes.[2] The structure of balhimycin is distinguished by the presence of two sugar moieties: a glucose residue attached to the aromatic ring of amino acid 4, and the rare amino sugar dehydrovancosamine linked to amino acid 6.[3] These sugar residues are not mere decorations; they are integral to the molecule's conformation, dimerization, and ultimately, its potent biological activity.

The Biological Role of Balhimycin's Sugar Moieties

The sugar moieties of glycopeptide antibiotics like balhimycin play a multifaceted role in their antibacterial efficacy. While the heptapeptide core is responsible for the fundamental binding to the D-Ala-D-Ala target, the sugar residues significantly enhance this interaction and contribute to the overall potency of the antibiotic.

Key functions of the sugar moieties include:

-

Enhanced Binding Affinity: The sugar residues contribute to the cooperative binding of the antibiotic to its target, thereby increasing the affinity for the peptidoglycan precursor.[4]

-

Stabilization of the Dimer: Glycopeptide antibiotics can form back-to-back dimers, a conformation that is crucial for their activity against some bacteria. The sugar moieties play a vital role in stabilizing this dimeric structure.[4]

-

Correct Conformation: The sugars provide steric constraints that help to lock the heptapeptide core into a rigid and biologically active conformation, which is necessary for effective binding to the target.[4]

-

Increased In Vivo Efficacy: The presence of the sugar moieties has been shown to improve the in vivo properties of glycopeptide antibiotics.[4]

The removal of these sugar moieties, resulting in the aglycone, leads to a significant reduction in antibacterial activity, highlighting their critical importance.[4][5]

Quantitative Analysis: The Impact of Glycosylation on Antibacterial Activity

| Compound | Organism | MIC (µg/mL) |

| Vancomycin | Staphylococcus aureus (vancomycin-sensitive) | 1.25[6] |

| Vancomycin Aglycone | Staphylococcus aureus (vancomycin-sensitive) | 0.625[6] |

Table 1: Comparison of the Minimum Inhibitory Concentrations (MICs) of Vancomycin and its Aglycone against a vancomycin-sensitive strain of Staphylococcus aureus.

The data clearly demonstrates that while the aglycone of vancomycin retains some antibacterial activity, the fully glycosylated form is significantly more potent. This underscores the critical role of the sugar moieties in achieving the high level of antibacterial efficacy characteristic of this class of antibiotics.

Balhimycin itself exhibits potent activity against a range of Gram-positive bacteria, with MIC values typically falling in the low microgram per milliliter range.

| Organism | MIC Range (µg/mL) |

| Staphylococcus aureus strains | 0.39 - 1.56[7] |

| Streptococcus epidermidis and other streptococcal strains | 0.39 - 12.5[7] |

Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Balhimycin against various Gram-positive bacteria.

Experimental Protocols

Generation of Non-Glycosylated Balhimycin via Gene Inactivation

This protocol describes the generation of a mutant strain of Amycolatopsis mediterranei DSM5908 that produces non-glycosylated balhimycin by inactivating the glycosyltransferase gene bgtfB. This method is based on the work of Pelzer et al. (1999).

Materials:

-

Amycolatopsis mediterranei DSM5908

-

E. coli for plasmid propagation

-

Plasmids: pUC18, pSP1 (or similar shuttle vector)

-

Restriction enzymes, DNA ligase, and other standard molecular biology reagents

-

PCR reagents, including primers specific for bgtfB

-

Media for bacterial growth (e.g., R5 medium for A. mediterranei)

-

Antibiotics for selection

Methodology:

-

Amplification and Cloning of the bgtfB Gene Fragment:

-

Design primers to amplify an internal fragment of the bgtfB gene from A. mediterranei genomic DNA.

-

Perform PCR to amplify the gene fragment.

-

Clone the amplified fragment into a suitable cloning vector (e.g., pUC18).

-

-

Construction of the Gene Disruption Plasmid:

-

Subclone the bgtfB fragment from the cloning vector into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in A. mediterranei (e.g., pSP1). This will create the gene disruption plasmid.

-

-

Transformation of A. mediterranei:

-

Introduce the gene disruption plasmid into A. mediterranei protoplasts via transformation.

-

Select for transformants that have integrated the plasmid into their chromosome by homologous recombination using an appropriate antibiotic resistance marker present on the plasmid.

-

-

Verification of Mutants:

-

Confirm the integration of the plasmid into the bgtfB locus by Southern hybridization or PCR analysis of genomic DNA from the transformants.

-

-

Production and Analysis of Non-Glycosylated Balhimycin:

-

Cultivate the confirmed mutant strain in a suitable production medium.

-

Extract the produced compounds from the fermentation broth.

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the production of non-glycosylated balhimycin derivatives.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of balhimycin and its derivatives against a target bacterial strain.

Materials:

-

Balhimycin or its derivative (stock solution of known concentration)

-

Target bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Methodology:

-

Preparation of Bacterial Inoculum:

-

Culture the target bacterial strain overnight in CAMHB.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL, which corresponds to a specific optical density (e.g., 0.5 McFarland standard).

-

-

Serial Dilution of the Antibiotic:

-

In a 96-well plate, perform a two-fold serial dilution of the balhimycin stock solution in CAMHB to create a range of concentrations.

-

-

Inoculation:

-

Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Visualizations

Mechanism of Action of Balhimycin

Caption: Balhimycin inhibits bacterial cell wall synthesis by binding to Lipid II.

Experimental Workflow for Generating Non-Glycosylated Balhimycin

Caption: Generation of non-glycosylated balhimycin via gene inactivation.

Conclusion

The sugar moieties of balhimycin are not passive components but are integral to its potent antibacterial activity. They play a crucial role in enhancing the binding affinity to the bacterial cell wall precursor, stabilizing the active dimeric form, and maintaining the rigid conformation of the heptapeptide core necessary for its function. The significant drop in antibacterial activity upon their removal, as demonstrated by studies on the analogous glycopeptide vancomycin, provides compelling evidence for their indispensable role. A thorough understanding of the structure-activity relationship of these sugar moieties is paramount for the rational design of new and more effective glycopeptide antibiotics to combat the ever-growing threat of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for further research into the modification and optimization of these life-saving drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved preparative enzymatic glycosylation of vancomycin aglycon and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vancomycin mimicry: towards new supramolecular antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01381A [pubs.rsc.org]

- 6. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Balhimycin's Assault on Gram-Positive Bacteria: A Technical Guide to its Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin, a glycopeptide antibiotic produced by Amycolatopsis balhimycina, represents a critical therapeutic agent in the fight against infections caused by Gram-positive bacteria. Its efficacy, particularly against multi-drug resistant strains, has made it a subject of intense scientific scrutiny. This in-depth technical guide delineates the core mode of action of balhimycin, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support researchers and professionals in drug development.

Balhimycin shares a structural and mechanistic kinship with vancomycin, the prototypical glycopeptide antibiotic. Its primary mode of action is the disruption of bacterial cell wall synthesis, a process essential for maintaining the structural integrity and viability of Gram-positive bacteria. This guide will explore the intricate details of this inhibitory mechanism, from its molecular target to the downstream consequences for the bacterial cell.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The fundamental principle of balhimycin's antibacterial activity lies in its ability to specifically bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, most notably Lipid II.[1] This binding event is the cornerstone of its inhibitory action.

Peptidoglycan, a vital component of the bacterial cell wall, is a mesh-like polymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units, cross-linked by short peptide chains. The synthesis of this macromolecule is a multi-step process that culminates in the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs).

Balhimycin exerts its effect by sequestering Lipid II, the lipid-linked disaccharide-pentapeptide precursor, thereby preventing its incorporation into the growing peptidoglycan chain. This steric hindrance directly inhibits the transglycosylation step, the polymerization of the glycan strands. Consequently, the subsequent transpeptidation reaction, which cross-links the peptide side chains, is also blocked. The resulting weakened cell wall cannot withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

dot

Caption: Balhimycin's inhibition of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of Lipid II.

Quantitative Data

The in vitro activity of balhimycin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Gram-Positive Bacterium | Strain(s) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 209P, 3066, 20424 | 0.39 - 1.56 | [2] |

| Staphylococcus epidermidis | 178, 825, 823 | 0.39 - 1.56 | [2] |

| Staphylococcus haemolyticus | 712, 809 | 0.78 - 1.56 | [2] |

| Enterococcus faecalis | D 21777, D Endococcen | 0.78 - 1.56 | [2] |

| Enterococcus faecium | D-59, D-65 | 3.12 - 6.25 | [2] |

| Streptococcus spp. | ATCC 29212 | 0.39 | [2] |

Note: The antibacterial activity of balhimycin is comparable to that of vancomycin in vitro.[3]

Binding Affinity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Balhimycin stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

-

Spectrophotometer.

-

Incubator (35°C ± 2°C).

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a serial two-fold dilution of the balhimycin stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC of the test organism.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be verified using a spectrophotometer at 625 nm.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of balhimycin at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

-

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of balhimycin.

In Vitro Peptidoglycan Synthesis Inhibition Assay by HPLC

This assay measures the ability of an antibiotic to inhibit the synthesis of peptidoglycan from its precursor, Lipid II, in a cell-free system.

Materials:

-

Purified bacterial membranes (source of peptidoglycan synthesis enzymes).

-

Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc) or another suitable labeled precursor.

-

ATP, UDP-N-acetylmuramic acid-pentapeptide.

-

Balhimycin solutions at various concentrations.

-

Muramidase (e.g., mutanolysin) for digesting the synthesized peptidoglycan.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase).

-

Scintillation counter or mass spectrometer for detection of radiolabeled or unlabeled muropeptides.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified bacterial membranes, ATP, UDP-NAM-pentapeptide, and [¹⁴C]UDP-GlcNAc in a suitable buffer.

-

Add varying concentrations of balhimycin to the reaction mixtures. Include a no-antibiotic control.

-

-

Incubation:

-

Incubate the reaction mixtures at a temperature optimal for the enzymes (e.g., 30°C or 37°C) for a defined period to allow for peptidoglycan synthesis.

-

-

Termination and Digestion:

-

Stop the reaction by boiling or adding a denaturing agent.

-

Digest the newly synthesized, radiolabeled peptidoglycan into its constituent muropeptides by adding muramidase and incubating further.

-

-

HPLC Analysis:

-

Centrifuge the samples to pellet any insoluble material.

-

Inject the supernatant containing the soluble, radiolabeled muropeptides onto the HPLC system.

-

Separate the muropeptides using a suitable gradient elution.

-

-

Quantification:

-

Quantify the amount of radiolabeled muropeptides in the eluate using a flow-through scintillation counter or by collecting fractions and counting them in a liquid scintillation counter.

-

The reduction in the amount of synthesized muropeptides in the presence of balhimycin, compared to the control, indicates the level of inhibition.

-

dot

Caption: Experimental workflow for assessing the inhibition of peptidoglycan synthesis by balhimycin.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

-

Isothermal Titration Calorimeter.

-

Purified balhimycin.

-

Synthetic D-Ala-D-Ala dipeptide or a longer peptide mimic of the Lipid II terminus.

-

Matched buffer for both balhimycin and the peptide ligand.

Procedure:

-

Sample Preparation:

-

Prepare solutions of balhimycin and the D-Ala-D-Ala containing peptide in the same, degassed buffer to minimize heats of dilution.

-

The concentration of the macromolecule in the sample cell (e.g., balhimycin) and the ligand in the syringe (D-Ala-D-Ala peptide) should be carefully chosen to ensure a measurable heat change and a complete binding isotherm.

-

-

ITC Experiment:

-

Load the balhimycin solution into the sample cell of the calorimeter and the peptide solution into the injection syringe.

-

Perform a series of small, sequential injections of the peptide solution into the balhimycin solution while monitoring the heat change after each injection.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

-

These values are then plotted against the molar ratio of the ligand to the macromolecule.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the association constant (Kₐ), which is the reciprocal of the dissociation constant (Kₐ = 1/Kₐ).

-

dot

Caption: Logical workflow for determining the binding affinity of balhimycin to its target using Isothermal Titration Calorimetry.

Conclusion

Balhimycin's mode of action against Gram-positive bacteria is a well-defined process centered on the high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This interaction effectively halts the construction of the bacterial cell wall, leading to cell death. The quantitative data on its potent in vitro activity, coupled with detailed experimental protocols for its characterization, provide a robust framework for further research and development. Understanding these fundamental mechanisms is paramount for optimizing the use of balhimycin, overcoming potential resistance, and designing the next generation of glycopeptide antibiotics.

References

- 1. Self-Resistance and Cell Wall Composition in the Glycopeptide Producer Amycolatopsis balhimycina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and Analysis of the Balhimycin Biosynthetic Gene Cluster and Its Use for Manipulating Glycopeptide Biosynthesis in Amycolatopsis mediterranei DSM5908 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Antibacterial Spectrum of Balhimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary findings on the antibacterial spectrum of Balhimycin, a glycopeptide antibiotic. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the antibiotic's mechanism of action and the experimental workflow for its assessment.

Introduction to Balhimycin

Balhimycin is a glycopeptide antibiotic produced by the fermentation of Amycolatopsis sp. Y-86,21022.[1] Structurally and mechanistically, it belongs to the same class as vancomycin, a cornerstone in the treatment of serious Gram-positive bacterial infections.[1] Like other glycopeptides, Balhimycin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This guide focuses on the initial in vitro studies that have defined its spectrum of activity.

Quantitative Antibacterial Spectrum

Initial studies have demonstrated Balhimycin's efficacy against a range of Gram-positive bacteria, including staphylococci and streptococci. Notably, its activity against anaerobic bacteria, particularly of the Clostridium genus, has been reported to be marginally superior to that of vancomycin.[1][2][3]

Table 1: Summary of Balhimycin Minimum Inhibitory Concentration (MIC) Data

| Bacterial Group/Species | MIC Range (µg/mL) | Comparative Notes |

| Staphylococcus aureus | 0.39 - 1.56 | Includes methicillin-resistant strains.[1] |

| Streptococcus epidermidis | 0.39 - 12.5 | Effective against various streptococcal strains.[4] |

| Streptococcal Strains (general) | 0.39 - 12.5 | Broad activity against streptococci.[4] |

| Anaerobic Bacteria (Clostridium sp.) | Not specified | Reported to have marginally superior in vitro activity compared to vancomycin.[1][2][3] |

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent like Balhimycin, based on established laboratory practices. This protocol is a representation of the likely methods used in the preliminary studies.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

a. Preparation of Materials:

-

Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth for aerobic bacteria, supplemented Wilkins-Chalgren broth for anaerobes).

-

Antibiotic Stock Solution: A sterile stock solution of Balhimycin of a known concentration.

-

Microtiter Plates: Sterile 96-well microtiter plates.

-

Growth Media: Sterile broth appropriate for the test organism.

b. Inoculum Preparation:

-

Aseptically transfer a few colonies from a fresh agar plate into a tube of sterile broth.

-

Incubate the broth culture until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

c. Serial Dilution of Antibiotic:

-

Dispense a fixed volume of sterile broth into each well of the microtiter plate.

-

Add a corresponding volume of the Balhimycin stock solution to the first well to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, and so on, across the plate.

-

The final well serves as a growth control and contains no antibiotic. A sterility control well with only broth is also included.

d. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the microtiter plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for aerobic bacteria; in an anaerobic chamber for anaerobic bacteria).

e. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

The following diagrams illustrate the mechanism of action of Balhimycin and the experimental workflow for MIC determination.

Mechanism of Action of Balhimycin

Caption: Mechanism of action of Balhimycin.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

References

- 1. Comparative in vitro activities of teichomycin and vancomycin alone and in combination with rifampin and aminoglycosides against staphylococci and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Analysis of the Balhimycin Biosynthetic Gene Cluster and Its Use for Manipulating Glycopeptide Biosynthesis in Amycolatopsis mediterranei DSM5908 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative in vitro activities of teichomycin and vancomycin alone and in combination with rifampin and aminoglycosides against staphylococci and enterococci - PMC [pmc.ncbi.nlm.nih.gov]

Balhimycin's Interaction with Peptidoglycan Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balhimycin, a glycopeptide antibiotic produced by Amycolatopsis balhimycina, represents a critical area of study in the ongoing battle against antibiotic-resistant Gram-positive bacteria. Its mechanism of action, akin to that of vancomycin, involves the specific recognition and binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This interaction sterically hinders the transglycosylation and transpeptidation reactions essential for bacterial cell wall biosynthesis, ultimately leading to cell lysis. This technical guide provides an in-depth exploration of the molecular interactions between balhimycin and its target, offering quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in the fields of microbiology, biochemistry, and drug development.

Introduction

The rise of multidrug-resistant organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has necessitated a deeper understanding of existing antibiotics and the development of novel therapeutic strategies. Balhimycin, a structural analogue of vancomycin, offers a valuable model for studying glycopeptide-peptidoglycan interactions. Its heptapeptide core, rich in unusual amino acids, forms a rigid, cup-shaped conformation that creates a binding pocket for the D-Ala-D-Ala dipeptide of lipid II, the precursor to peptidoglycan.[1][2] This guide will dissect the intricacies of this interaction, from the fundamental mechanism of action to the experimental methodologies used to quantify and visualize it.

Mechanism of Action: Targeting Peptidoglycan Synthesis

The primary mode of action of balhimycin is the inhibition of the late stages of peptidoglycan biosynthesis.[3][4] This process is crucial for maintaining the structural integrity of the bacterial cell wall.

2.1. Binding to D-Ala-D-Ala Termini

Balhimycin's efficacy stems from its high affinity for the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[1] This binding is mediated by a network of five hydrogen bonds between the antibiotic and the dipeptide. The interaction effectively sequesters the precursor, preventing its utilization by two key enzyme families:

-

Transglycosylases: These enzymes are responsible for polymerizing the glycan chains of the peptidoglycan.

-

Transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes cross-link the peptide side chains, providing the cell wall with its characteristic strength and rigidity.

By obstructing these enzymes, balhimycin disrupts the construction of the peptidoglycan sacculus, leading to a weakened cell wall and eventual osmotic lysis.

2.2. Resistance Mechanisms: Alteration of the Binding Site

A primary mechanism of resistance to glycopeptide antibiotics, including balhimycin, involves the modification of the peptidoglycan precursor. In resistant strains, the terminal D-alanine is replaced with D-lactate (D-Ala-D-Lac). This seemingly minor change, the substitution of an amide bond with an ester bond, results in the loss of a critical hydrogen bond with the antibiotic. This alteration leads to a significant (approximately 1,000-fold) reduction in binding affinity, rendering the antibiotic ineffective.[3]

Quantitative Analysis of Balhimycin-Peptidoglycan Interaction

Quantifying the binding affinity and inhibitory potential of balhimycin is crucial for understanding its efficacy and for the development of new derivatives.

3.1. Binding Affinity Data

While specific dissociation constants (Kd) for balhimycin are not extensively reported in publicly available literature, the data for the closely related vancomycin provide a strong proxy. The affinity of glycopeptides for the D-Ala-D-Ala terminus is typically in the micromolar (µM) range.

| Ligand | Glycopeptide | Binding Affinity (Kd) | Technique |

| Ac-D-Ala-D-Ala | Vancomycin | ~1 µM | Various |

| Lipid II (D-Ala-D-Ala) | Vancomycin | ~0.30 µM | ITC |

| D-Ala-D-Lac terminated precursor | Vancomycin | Millimolar (mM) range | Various |

3.2. Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Balhimycin has demonstrated potent activity against a range of Gram-positive bacteria.

| Bacterial Species | Strain(s) | Balhimycin MIC (µg/mL) |

| Staphylococcus aureus | Various strains | 0.39 - 1.56[5] |

| Streptococcus epidermidis | Various strains | 0.39 - 12.5[5] |

| Streptococcal strains | Various strains | 0.39 - 12.5[5] |

| Anaerobic bacteria | Various strains | Marginally superior to vancomycin[6] |

| Methicillin-resistant S. aureus (MRSA) | Various strains | Comparable to vancomycin[7] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of balhimycin's interactions.

4.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol for Balhimycin-Lipid II Interaction:

-

Sample Preparation:

-

Prepare a solution of balhimycin (typically 50-100 µM) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare a solution of Lipid II micelles (or a soluble D-Ala-D-Ala containing peptide) at a concentration approximately 10-fold higher than balhimycin in the same buffer.

-

Thoroughly degas both solutions to prevent bubble formation.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell with the balhimycin solution.

-

Load the injection syringe with the Lipid II solution.

-

-

Titration:

-

Perform an initial small injection (e.g., 1 µL) to account for dilution effects, followed by a series of larger injections (e.g., 5-10 µL) at regular intervals (e.g., 180 seconds).

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat of reaction for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.

-

4.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Protocol for Balhimycin-Peptidoglycan Precursor Interaction:

-

Sensor Chip Preparation:

-

Immobilize a synthetic peptidoglycan precursor analog (e.g., a peptide terminating in D-Ala-D-Ala) onto a suitable sensor chip (e.g., CM5 chip) via amine coupling or other appropriate chemistry.

-

Equilibrate the chip with running buffer (e.g., HBS-EP buffer).

-

-

Binding Analysis:

-

Inject a series of concentrations of balhimycin over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between each balhimycin injection using a suitable regeneration solution (e.g., a low pH buffer).

-

-

Data Analysis:

-

Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

4.3. Fluorescence Spectroscopy

Fluorescence-based assays can be used to study binding interactions by monitoring changes in the fluorescence properties of a labeled molecule upon binding.

Protocol for Competitive Binding Assay:

-

Reagents:

-

A fluorescently labeled D-Ala-D-Ala analog (e.g., Dansyl-Lys-D-Ala-D-Ala).

-

Balhimycin.

-

Unlabeled competitor ligands.

-

-

Assay Procedure:

-

Prepare a solution of the fluorescently labeled D-Ala-D-Ala analog at a fixed concentration.

-

Add a fixed concentration of balhimycin that results in a significant change in fluorescence intensity or anisotropy.

-

Titrate the mixture with increasing concentrations of an unlabeled competitor (e.g., a modified balhimycin analog).

-

Measure the fluorescence intensity or anisotropy after each addition.

-

-

Data Analysis:

-

Plot the change in fluorescence as a function of the competitor concentration.

-

Fit the data to a competitive binding equation to determine the inhibition constant (Ki) of the competitor.

-

Visualizing the Interaction: Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex processes involved in balhimycin's mechanism of action and the experimental approaches used to study it.

Mechanism of balhimycin action.

Isothermal Titration Calorimetry workflow.

Surface Plasmon Resonance workflow.

Conclusion